 2-(氮杂环庚烷-1-基)乙基胺 CAS No. 1211478-00-0"
>
2-(氮杂环庚烷-1-基)乙基胺 CAS No. 1211478-00-0"
>
2-(氮杂环庚烷-1-基)乙基胺
描述
2-(Azepan-1-yl)ethylamine: is an organic compound with the molecular formula C11H24N2. It is a liquid at room temperature and is known for its applications in various fields of scientific research and industry. The compound consists of an azepane ring, which is a seven-membered nitrogen-containing ring, attached to an ethyl chain that is further connected to a propylamine group.
科学研究应用
Chemistry: In chemistry, 2-(Azepan-1-yl)ethylamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies. It is used in the development of new drugs targeting specific biological pathways .
Medicine: In medicine, 2-(Azepan-1-yl)ethylamine is explored for its potential therapeutic effects. It is investigated for its ability to interact with various receptors in the body, which could lead to the development of new treatments for diseases .
Industry: Industrially, the compound is used in the manufacture of specialty chemicals and materials. It is employed in the production of polymers, resins, and other advanced materials .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azepan-1-yl)ethylamine typically involves the reaction of azepane with 2-bromoethylamine hydrobromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The product is then purified using standard techniques such as distillation or recrystallization .
Industrial Production Methods: On an industrial scale, the production of 2-(Azepan-1-yl)ethylamine may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and advanced purification systems like chromatography can enhance the efficiency of the production process .
化学反应分析
Types of Reactions:
Oxidation: 2-(Azepan-1-yl)ethylamine can undergo oxidation reactions to form corresponding amine oxides. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ethyl chain, where halogenated reagents can replace hydrogen atoms to form various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Halogenated reagents like bromoethane, chloroethane; reactions are conducted in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Amine oxides
Reduction: Secondary or tertiary amines
Substitution: Halogenated derivatives
作用机制
The mechanism of action of 2-(Azepan-1-yl)ethylamine involves its interaction with specific molecular targets in the body. The compound can act as a ligand, binding to receptors and modulating their activity. This interaction can influence various signaling pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
2-(Azepan-1-yl)ethylamine: Similar structure but with a propan-2-yl group instead of a propyl group.
2-(Azepan-1-yl)ethylamine: Contains a methyl group instead of a propyl group.
2-(Azepan-1-yl)ethylamine: Contains a butyl group instead of a propyl group.
Uniqueness: 2-(Azepan-1-yl)ethylamine is unique due to its specific combination of the azepane ring and the propylamine group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
属性
IUPAC Name |
N-[2-(azepan-1-yl)ethyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2/c1-2-7-12-8-11-13-9-5-3-4-6-10-13/h12H,2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KETFYLWVTPAULD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCN1CCCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


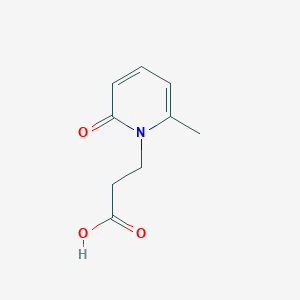

![tert-Butyl (2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)carbamate](/img/structure/B1522535.png)
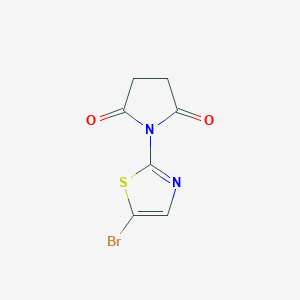
![5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1522538.png)
![3-[(2-Aminophenyl)sulfanyl]-2-methylpropanenitrile](/img/structure/B1522539.png)
![Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B1522540.png)
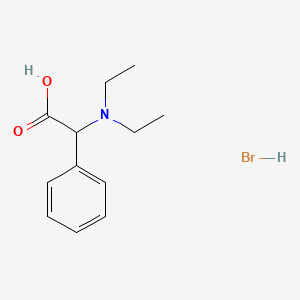
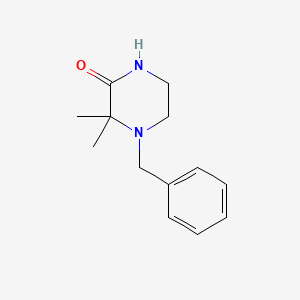
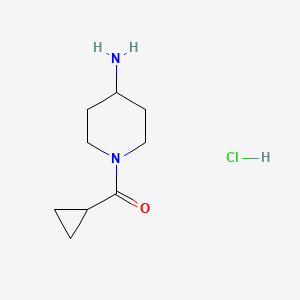
![1-[2-(2-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B1522550.png)
![2-Methyl-2-[4-(2-methylpropoxy)phenyl]propanoic acid](/img/structure/B1522552.png)

![5-Bromo-2,3-diiodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1522554.png)
